molecular formula C7H5BrINO B13931211 2-Amino-5-bromo-3-iodobenzaldehyde

2-Amino-5-bromo-3-iodobenzaldehyde

Cat. No.: B13931211
M. Wt: 325.93 g/mol
InChI Key: WZJYTCBHIWMEJF-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic compound with significant importance in organic synthesis and medicinal chemistry. The compound’s structure features an amino group, bromine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 2-amino-benzaldehyde. The process includes:

    Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Indole Derivatives: Formed through cyclization reactions.

    Substituted Benzaldehydes: Resulting from substitution reactions.

Scientific Research Applications

2-Amino-5-bromo-3-iodobenzaldehyde is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.

    Biology: Used in the development of bioactive compounds with potential therapeutic applications.

    Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer, antiviral, and antimicrobial properties.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-iodoacetophenone
  • 2-Amino-5-bromo-3-iodobenzamide
  • 2-Bromo-5-iodobenzaldehyde

Uniqueness

2-Amino-5-bromo-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of amino, bromine, and iodine groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H5BrINO

Molecular Weight

325.93 g/mol

IUPAC Name

2-amino-5-bromo-3-iodobenzaldehyde

InChI

InChI=1S/C7H5BrINO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2

InChI Key

WZJYTCBHIWMEJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)I)Br

Origin of Product

United States

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